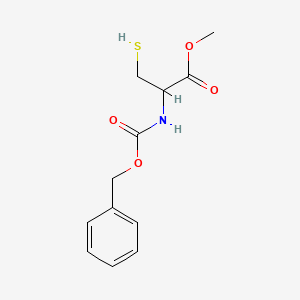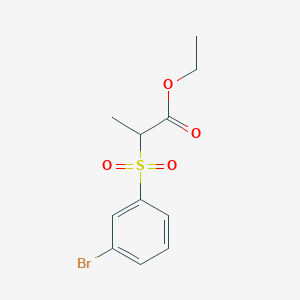
3-Dehydroquinic acid potassium salt, (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dehydroquinic acid potassium salt, (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexanecarboxylic acid potassium salt: is a chemical compound with the molecular formula C7H9KO6. It is a derivative of quinic acid and is known for its role in various biochemical pathways, particularly in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dehydroquinic acid potassium salt typically involves the oxidation of quinic acid. One common method is the use of potassium permanganate as an oxidizing agent under acidic conditions. The reaction proceeds as follows:
Oxidation of Quinic Acid: Quinic acid is dissolved in an aqueous solution, and potassium permanganate is added slowly with constant stirring. The reaction mixture is maintained at a temperature of around 25-30°C.
Isolation of Product: After the reaction is complete, the mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate 3-Dehydroquinic acid. The precipitate is then neutralized with potassium hydroxide to obtain the potassium salt.
Industrial Production Methods
Industrial production of 3-Dehydroquinic acid potassium salt follows similar principles but on a larger scale. The process involves:
Large-scale Oxidation: Using industrial-grade oxidizing agents and reactors to handle large volumes.
Purification: Employing techniques such as crystallization, filtration, and drying to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Dehydroquinic acid potassium salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 3-dehydroshikimic acid.
Reduction: Reduction reactions can convert it back to quinic acid.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
3-Dehydroshikimic Acid: Formed through oxidation.
Quinic Acid: Formed through reduction.
Various Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-Dehydroquinic acid potassium salt has several applications in scientific research:
Biochemistry: Studying the shikimate pathway and its role in the biosynthesis of aromatic amino acids.
Pharmaceuticals: Investigating potential therapeutic uses, including antimicrobial and anticancer properties.
Agriculture: Developing herbicides that target the shikimate pathway in plants.
Industrial Biotechnology: Engineering microorganisms to produce aromatic compounds through the shikimate pathway.
Mechanism of Action
The mechanism of action of 3-Dehydroquinic acid potassium salt involves its role as an intermediate in the shikimate pathway. It is converted to 3-dehydroshikimic acid by the enzyme 3-dehydroquinase. This conversion is crucial for the subsequent steps in the pathway leading to the synthesis of chorismate, a precursor for aromatic amino acids. The molecular targets include enzymes such as 3-dehydroquinase and shikimate dehydrogenase.
Comparison with Similar Compounds
Similar Compounds
Quinic Acid: The parent compound from which 3-Dehydroquinic acid is derived.
Shikimic Acid: Another intermediate in the shikimate pathway.
3-Dehydroshikimic Acid: The product formed from the oxidation of 3-Dehydroquinic acid.
Uniqueness
3-Dehydroquinic acid potassium salt is unique due to its specific role in the shikimate pathway and its potential applications in various fields. Unlike quinic acid, it is more reactive and can undergo a wider range of chemical transformations. Compared to shikimic acid, it serves as an earlier intermediate in the pathway, providing insights into the initial steps of aromatic amino acid biosynthesis.
Properties
Molecular Formula |
C7H9KO6 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
potassium;1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H10O6.K/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;/h3,5,8,10,13H,1-2H2,(H,11,12);/q;+1/p-1 |
InChI Key |
XOXNBNMEMILWBJ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(C(=O)CC1(C(=O)[O-])O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)




![3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B12090833.png)
![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)
![5-Fluoro-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B12090843.png)
![sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B12090848.png)


![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride](/img/structure/B12090856.png)

